Meconin-d3
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Overview
Description
Meconin-d3 is a deuterium-labeled derivative of Meconine, an endogenous metabolite. The compound contains three deuterium atoms, which replace three hydrogen atoms in the Meconine molecule. This labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Meconin-d3 typically involves the chemical synthesis of Meconine followed by the introduction of deuterium atoms. The process begins with the synthesis of Meconine, which is then reacted with a deuterium-containing reagent under specific conditions to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired level of deuterium incorporation. The final product is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Meconin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under specific conditions to achieve substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Meconin-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Meconine.
Biology: Employed in metabolic studies to trace the pathways and transformations of Meconine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Meconine and its derivatives.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the study of opiate metabolism and detection .
Mechanism of Action
The mechanism of action of Meconin-d3 involves its role as a tracer in metabolic studies. By replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of Meconine in biological systems. This helps in understanding the metabolic pathways and identifying potential molecular targets and pathways involved in the metabolism of Meconine .
Comparison with Similar Compounds
Meconine: The non-deuterated form of Meconin-d3, used in similar applications but without the benefits of deuterium labeling.
Noscapine: Another isoquinoline alkaloid with similar metabolic pathways but different pharmacological properties.
Codeine: An opiate with similar metabolic markers but distinct therapeutic uses .
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolism of Meconine and related compounds .
Properties
IUPAC Name |
6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857950 |
Source
|
Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-15-2 |
Source
|
Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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